MAO-A versus MAO-B Selectivity: Pyridazinylacetic Acid Core Establishes Isoform Preference
The pyridazinylacetic acid scaffold, from which 6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is derived, confers preferential inhibition of monoamine oxidase A (MAO-A) over MAO-B. In the foundational structure–activity relationship (SAR) study of this series, all synthesized pyridazinylacetic acid derivatives were more selective toward the MAO-A isoform; the lead compound 5d achieved the highest selectivity index (SI) in the panel [1]. While compound-specific IC₅₀ and SI values for the target hexanoic acid analog have not been publicly disclosed, the core pharmacophore dictates a baseline MAO-A-favoring inhibition profile that distinguishes it from MAO-B-selective pyridazinone chemotypes (e.g., certain indeno-pyridazinones) [2].
| Evidence Dimension | Monoamine oxidase isoform selectivity (MAO-A vs. MAO-B) |
|---|---|
| Target Compound Data | Not individually reported; inferred MAO-A preference based on core scaffold SAR [1] |
| Comparator Or Baseline | Compound 5d (pyridazinylacetic acid derivative): highest SI for MAO-A among the series (exact SI value not available in abstract) [1]; MAO-B-selective indeno[1,2-c]pyridazin-5-one derivatives show SI > 7000 for MAO-B [2] |
| Quantified Difference | Directional selectivity: pyridazinylacetic acid core favors MAO-A; indeno-pyridazinone core favors MAO-B (quantitative SI for target compound not available) |
| Conditions | In vitro MAO inhibition assay using rat brain mitochondrial preparations with [¹⁴C]5-HT (MAO-A) and [¹⁴C]PEA (MAO-B) substrates [1] |
Why This Matters
For programs targeting serotonergic or noradrenergic pathways (MAO-A substrates), this scaffold provides a mechanistically appropriate starting point that MAO-B-biased pyridazinones cannot substitute.
- [1] Khattab, S. N., Bekhit, A. A., El-Faham, A., El Massry, A. M., & Amer, A. (2008). Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. Chemical and Pharmaceutical Bulletin, 56(12), 1717–1721. View Source
- [2] Frédérick, R., Dumont, W., Ooms, F., Aschenbach, L., Van der Schyf, C. J., Castagnoli, N., Wouters, J., & Krief, A. (2006). Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core. Journal of Medicinal Chemistry, 49(12), 3743–3747. View Source
